Cas no 2228096-10-2 (methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate)

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate is a fluorinated phenylalanine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a chiral center and a fluorine-substituted aromatic ring, which may enhance its metabolic stability and binding affinity in biologically active molecules. The methyl ester group improves solubility in organic solvents, facilitating synthetic modifications. Its structural characteristics make it a valuable intermediate for developing peptidomimetics or small-molecule inhibitors. The fluorine atom and methyl substitution on the phenyl ring can influence electronic and steric properties, offering tunability for structure-activity relationship studies. This compound is suited for exploratory synthesis in medicinal chemistry and drug discovery.
methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate structure
2228096-10-2 structure
Product Name:methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate
CAS No:2228096-10-2
MF:C13H18FNO2
MW:239.285927295685
CID:6149919
PubChem ID:165974339
Update Time:2025-06-28

methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate
    • 2228096-10-2
    • EN300-1785347
    • Inchi: 1S/C13H18FNO2/c1-8-5-6-9(10(14)7-8)13(2,3)11(15)12(16)17-4/h5-7,11H,15H2,1-4H3
    • InChI Key: PPTZEJWHNFCIQF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C(C)(C)C(C(=O)OC)N

Computed Properties

  • Exact Mass: 239.13215698g/mol
  • Monoisotopic Mass: 239.13215698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3Ų

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Additional information on methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate

Introduction to Methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate (CAS No. 2228096-10-2)

Methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate, a compound with the CAS number 2228096-10-2, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical studies.

The molecular formula of methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate highlights its intricate composition, which includes an amino group, a fluoro-substituted aromatic ring, and a methylbutanoate moiety. Such structural features make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The presence of a fluoro group in the phenyl ring of this compound not only contributes to its unique chemical properties but also opens up new avenues for therapeutic intervention. Fluorine atoms are known to influence the electronic properties of molecules, thereby affecting their interactions with biological targets.

The synthesis of methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are employed to achieve high yields and purity. These methods align with the latest trends in synthetic organic chemistry, ensuring that the compound is produced efficiently and with minimal environmental impact.

One of the most compelling aspects of this compound is its potential role in the development of novel pharmaceuticals. The combination of an amino group and a fluoro-substituted aromatic ring suggests that it may exhibit inhibitory effects on various enzymes and receptors. This makes it a valuable scaffold for designing drugs that target neurological disorders, inflammatory conditions, and infectious diseases.

Recent studies have demonstrated that compounds with similar structural motifs exhibit promising pharmacological activities. For instance, derivatives of fluoroaromatic compounds have shown efficacy in treating cancer by inhibiting key signaling pathways. The amino group in methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate further enhances its potential as a drug candidate by allowing for further functionalization through amide bond formation.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques are used to predict the binding affinity of methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate to various biological targets. These predictions guide experimental design and help optimize lead compounds for clinical trials. The integration of computational methods with traditional experimental approaches has revolutionized drug discovery, making processes faster and more cost-effective.

In conclusion, methyl 2-amino-3-(2-fluoro-4-methylphenyl)-3-methylbutanoate (CAS No. 2228096-10-2) is a compound of great interest in the chemical and pharmaceutical industries. Its unique structural features and potential applications in drug development make it a valuable asset for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing medical science.

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